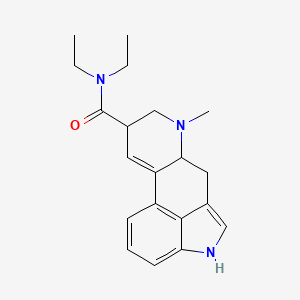

D-Lysergic acid N,N-diethylamide

Description

Historical Trajectory of D-Lysergic acid N,N-diethylamide Research

The journey of this compound from a chemical curiosity to a substance of intense scientific interest and societal debate is a compelling narrative of discovery, exploration, and regulation.

Initial Synthesis and Serendipitous Discovery of Psychoactive Properties

In the laboratories of Sandoz Pharmaceuticals in Basel, Switzerland, Swiss chemist Albert Hofmann was investigating derivatives of lysergic acid, a chemical derived from the ergot fungus (Claviceps purpurea), with the goal of creating a respiratory and circulatory stimulant. nih.govwikipedia.org On November 16, 1938, he synthesized the 25th substance in this series, this compound, abbreviated as LSD-25. chemistryhall.comwikipedia.org The initial tests did not reveal the desired analeptic properties, and the substance was shelved. wikipedia.org

Five years later, on April 16, 1943, a hunch led Hofmann to re-synthesize the compound. wikipedia.org During this process, he accidentally absorbed a small amount through his fingertips and experienced "a remarkable restlessness, combined with a slight dizziness." wikipedia.org Intrigued, three days later, on April 19, 1943 (a day now famously known as "Bicycle Day"), he intentionally ingested what he presumed to be a small dose. wikipedia.orgyoutube.com The intensely psychoactive and hallucinogenic effects that followed confirmed he had stumbled upon a substance of extraordinary potency. wikipedia.org

Period of Early Academic and Scientific Inquiry in Neuroscience

The discovery of this compound's profound effects on consciousness quickly captured the attention of the scientific and medical communities. nih.gov Sandoz Pharmaceuticals began to supply the drug, under the trade name Delysid, to researchers worldwide to explore its potential applications. nih.govnih.gov This period, spanning from the late 1940s to the mid-1960s, was characterized by a wide range of academic and scientific inquiry.

Early research focused on using the compound to induce a temporary "model psychosis" in healthy volunteers, with the aim of understanding the neurochemical underpinnings of mental illnesses like schizophrenia. nih.govnih.gov The structural similarity of this compound to the neurotransmitter serotonin (B10506), which had recently been discovered in the brain, fueled theories about the chemical basis of mental disorders. maps.org Sir John Gaddum, a British pharmacologist, was among the first to propose a link between the compound's effects and its interaction with serotonin systems in the brain. maps.org

Beyond its use as a research tool, scientists also investigated its potential as an adjunct to psychotherapy. nih.govyoutube.com Researchers like Sidney Cohen and Oscar Janiger explored its use in treating conditions such as alcoholism and in enhancing creativity. wikipedia.org The prevailing idea was that the profound psychological experiences induced by the substance could help patients gain new perspectives and break through therapeutic impasses. nih.gov

Interactive Data Table: Key Milestones in Early this compound Research

| Year | Milestone | Key Figure(s) | Significance |

| 1938 | Initial synthesis of this compound. nih.govwikipedia.org | Albert Hofmann | The compound was created as part of pharmaceutical research. |

| 1943 | Discovery of psychoactive properties. nih.govwikipedia.org | Albert Hofmann | Accidental and then intentional ingestion revealed its potent effects. |

| 1947 | First scientific publication on its hallucinogenic effects. researchgate.netwikipedia.org | Werner Stoll | The formal introduction of the compound to the scientific community. |

| 1950s | Widespread distribution for research by Sandoz. nih.govnih.gov | Sandoz Pharmaceuticals | Facilitated a global effort to understand the compound's effects. |

| 1953 | Proposed link to serotonin systems. maps.org | Sir John Gaddum | A foundational hypothesis in the neuroscience of the compound. |

| 1957 | Research into therapeutic applications for alcoholism and creativity. wikipedia.org | Sidney Cohen, Oscar Janiger | Exploration of the compound's potential as a therapeutic tool. |

Impact of Sociopolitical Factors and Regulatory Shifts on Research

The widespread academic interest in this compound in the 1950s and early 1960s was dramatically curtailed by a confluence of sociopolitical factors. The substance escaped the confines of the laboratory and became a symbol of the 1960s counterculture movement. nih.govwikipedia.org This association with social upheaval and non-medical use led to a moral panic and intense media scrutiny. nih.gov

Concerns over potential adverse effects and misuse prompted governments to enact strict regulations. dlrcgroup.com In the United States, the use and sale of the compound were prohibited in 1966, and in 1970, it was classified as a Schedule I drug under the Controlled Substances Act, a category for substances with a high potential for abuse and no accepted medical use. researchgate.netdlrcgroup.com This classification effectively halted legitimate research for decades. The United Nations followed suit in 1971, placing it under international control. wikipedia.org The promising avenues of scientific inquiry that had been opened were abruptly closed, not primarily due to scientific evidence of harm in controlled settings, but because of its cultural and political symbolism. nih.govresearchgate.net

Contemporary Resurgence of Academic Interest and Investigation

After decades of dormancy, the late 20th and early 21st centuries have witnessed a renaissance in research into this compound and other psychedelic compounds. nih.govcontemplativejournal.org This resurgence has been driven by several factors, including a more open-minded cultural and scientific climate, advances in neuroimaging technology, and a growing recognition of the limitations of current psychiatric treatments. contemplativejournal.orgnih.gov

Modern research is characterized by rigorous, methodologically sound clinical trials that adhere to strict ethical guidelines. nih.gov Scientists are now able to use advanced techniques like functional magnetic resonance imaging (fMRI) and magnetoencephalography (MEG) to study the compound's effects on brain activity and connectivity in real-time. nih.gov These studies have provided new insights into its mechanism of action, particularly its potent agonism at serotonin 5-HT2A receptors, which is thought to be central to its psychoactive effects. maps.org

Current investigations are exploring its potential therapeutic applications for a range of conditions, including anxiety associated with life-threatening illness, and depression. nih.gov This new wave of research is slowly destigmatizing the compound and re-establishing its place as a valuable tool for neuroscience and a potentially powerful therapeutic agent. contemplativejournal.org

Interactive Data Table: Areas of Contemporary Research on this compound

| Research Area | Focus | Key Findings/Objectives |

| Neuroscience | Understanding the effects on brain function and connectivity. nih.gov | Increased global brain entropy and altered connectivity patterns, particularly in the default mode network. nih.gov |

| Therapeutic Applications | Investigating potential for treating psychiatric disorders. nih.gov | Promising preliminary results for anxiety associated with life-threatening diseases. nih.gov |

| Pharmacology | Elucidating the complex receptor interaction profile. maps.org | High affinity for multiple serotonin and dopamine (B1211576) receptors, with key effects mediated by 5-HT2A receptor agonism. maps.org |

| Psychology | Examining the subjective experience and its therapeutic mechanisms. contemplativejournal.org | The induction of profound, often spiritual, experiences is correlated with positive therapeutic outcomes. contemplativejournal.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYOSLLFUXYJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neurobiological Mechanisms of D Lysergic Acid N,n Diethylamide Action

Receptor Binding and Agonist Activity Profiles

LSD's pharmacological complexity stems from its ability to interact with a variety of G-protein-coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. researchgate.net The specific binding affinities and functional activities at these receptors contribute to its unique psychoactive properties.

Serotonergic Receptor Interactions

The serotonergic system is the principal target of LSD. wikipedia.org The compound binds to most serotonin receptor subtypes, with the notable exception of the 5-HT3 receptor. nih.gov

The quintessential psychedelic effects of LSD are primarily attributed to its activity as a partial agonist at the serotonin 5-HT2A receptor. youtube.comnih.gov There is substantial evidence indicating that this receptor is the key target for initiating the cascade of events that lead to the characteristic alterations in perception, cognition, and emotion. nih.gov The interaction is characterized by high affinity, meaning LSD binds strongly to this receptor. wikipedia.orgnih.gov

One of the remarkable features of LSD's interaction with the 5-HT2A receptor is its exceptionally slow dissociation rate. psychedelicreview.com Structural studies have revealed that a "lid" formed by an extracellular loop of the receptor folds over the LSD molecule, effectively trapping it in the binding pocket. unc.edubohrium.com This prolonged binding is thought to be a significant factor in the long duration of LSD's effects. unc.edu While LSD acts as a partial agonist, it generates a response that is a fraction of that produced by the endogenous ligand, serotonin. youtube.com This partial agonism, particularly the biased signaling it induces, is a critical area of research. Hallucinogenic 5-HT2A receptor agonists like LSD have been shown to induce a distinct pattern of intracellular signaling compared to non-hallucinogenic agonists that also bind to the same receptor. nih.gov Specifically, the hallucinogenic effects have been linked to the activation of the Gq signaling pathway, while activation of the β-arrestin pathway may be associated with other effects. wikipedia.org

Interactive Table: LSD Binding Affinities (Ki, nM) at Serotonin Receptors

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1A | 1.1 |

| 5-HT1B | 4.9 |

| 5-HT1D | 3.5 |

| 5-HT2A | 2.9 |

| 5-HT2B | 4.9 |

| 5-HT2C | 27 nih.gov |

| 5-HT5A | 0.8 |

| 5-HT6 | 6.3 |

| 5-HT7 | 2.3 |

| Data sourced from multiple studies, providing a composite view of LSD's serotonergic receptor binding profile. |

Dopaminergic Receptor Interactions (e.g., D1, D2)

LSD's interaction with the dopaminergic system is a significant aspect of its neuropharmacology, contributing to its potent psychopharmacological properties. researchgate.net The compound displays agonist and partial agonist activity at D2 and D1 dopamine receptors, respectively. researchgate.netnih.gov Studies have shown that LSD has a high affinity for D2-like receptors, comparable to its affinity for 5-HT2 sites. nih.gov

The interaction with D2 receptors is thought to be involved in some of the psychological effects of LSD. mcmaster.ca Research using in-vivo electrophysiology has demonstrated that higher doses of LSD decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA), an effect that is prevented by a D2 receptor antagonist. This suggests a direct inhibitory influence on dopamine pathways. The affinity for D1-like receptors is slightly lower than for D2, but still significant, with LSD binding to D1 receptors with an affinity similar to the prototypical D1 partial agonist SKF38393. nih.gov The dopaminergic system has been linked to LSD's effects on self-perception and cognitive processes. nih.gov

Interactive Table: LSD Binding Affinities (Ki, nM) and Activity at Dopamine Receptors

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| D1 | ~25 nih.gov | Partial Agonist researchgate.net |

| D2 | High Affinity researchgate.netnih.gov | Agonist nih.gov |

| This table summarizes LSD's interaction with key dopamine receptor subtypes. |

Trace Amine Associated Receptor 1 (TAAR1) Activation

LSD has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.gov TAAR1 is a G-protein coupled receptor that is activated by trace amines and other monoaminergic compounds. nih.gov It is expressed in key regions of the brain's monoaminergic system, including the ventral tegmental area and dorsal raphe, where it modulates dopamine and serotonin transmission. nih.gov

The activation of TAAR1 by LSD is thought to contribute to its complex neuropharmacological profile. nih.gov Specifically, the inhibitory effects of high doses of LSD on dopamine neuron activity have been shown to be blocked by a TAAR1 antagonist, indicating a role for this receptor in mediating LSD's influence on the dopamine system. While further research is needed to fully elucidate the significance of this interaction, it represents another layer in the intricate mechanisms through which LSD affects brain function. nih.gov

Indirect Modulations of Acetylcholine (B1216132) Systems

While direct binding to acetylcholine receptors is not a primary mechanism of action for LSD, the compound can indirectly modulate the acetylcholine system. These indirect effects are likely a downstream consequence of its potent actions on the serotonin and dopamine systems, which have widespread modulatory influences throughout the brain. For instance, the profound alterations in brain connectivity and network dynamics induced by LSD, particularly within cortico-striato-thalamo-cortical (CSTC) circuits, can indirectly impact cholinergic signaling. pnas.org The disruption of normal brain network functions, such as the default mode network (DMN), and the increase in functional connectivity between different brain networks, inevitably affects the activity of various neurotransmitter systems, including acetylcholine. nih.gov

Neurotransmitter System Modulation Pathways

Cortical Glutamatergic Neurotransmission Enhancement

LSD has been shown to enhance glutamatergic neurotransmission in the prefrontal cortex. youtube.comresearchgate.net This is thought to occur through the stimulation of 5-HT2A receptors located on pyramidal neurons, leading to an increase in extracellular glutamate (B1630785) levels. researchgate.net This surge in glutamate subsequently activates both AMPA and NMDA receptors on other cortical neurons, contributing to the psychedelic effects. researchgate.net

Research indicates that hallucinogens like LSD can induce a prolonged wave of glutamate release onto layer V pyramidal neurons in the prefrontal cortex, a phenomenon described as an "UP state." nih.gov This process is believed to involve glutamate spillover from excitatory synapses, recruiting a wider network of neurons. nih.gov Furthermore, studies in rat prefrontal cortex slices have demonstrated that LSD can inhibit NMDA receptor-mediated synaptic responses through a 5-HT2A receptor-dependent pathway. nih.gov This suggests a complex modulatory role where LSD can both enhance and inhibit different aspects of glutamatergic signaling.

The enhancement of glutamatergic activity, particularly through AMPA receptors, has been linked to the prosocial effects of repeated low doses of LSD in animal models. nih.gov This effect is mediated by the potentiation of 5-HT2A and AMPA receptor neurotransmission in the medial prefrontal cortex. nih.gov

Indirect Dopaminergic Neurotransmission Effects

The interaction between LSD and the dopamine system is complex and not fully understood. While LSD has a high affinity for several dopamine receptor subtypes, its effects on dopaminergic neurotransmission appear to be largely indirect. wikipedia.orgrelease.org.uk

Studies have shown that LSD can increase extracellular dopamine levels in the frontal cortex and striatum of rats. researchgate.net This effect may be mediated by interactions with dopamine D2 receptors or through the modulation of serotonin receptors that, in turn, influence dopamine release. release.org.ukresearchgate.net For instance, the hallucinogenic effects of some 5-HT2A agonists are thought to be partially mediated through D2-5-HT2A heteroreceptor complexes. nih.govresearchgate.net

Research using in-vivo electrophysiology in rats has revealed that higher doses of LSD can decrease the firing activity of dopamine neurons in the ventral tegmental area (VTA). nih.gov This inhibitory effect was found to be dependent on 5-HT1A, D2, and TAAR1 receptors, suggesting a multi-faceted mechanism of action. nih.gov Conversely, some studies suggest that LSD can potentiate dopamine-mediated signaling. For example, in vitro studies on pituitary cells showed that LSD can act as a partial agonist at D2 receptors and potentiate dopamine-mediated prolactin secretion. nih.gov The dopaminergic system has also been implicated in the effects of LSD on self-perception and cognition. psypost.org

Complex Serotonergic Neurotransmission Dynamics

LSD's primary and most well-characterized mechanism of action is its interaction with the serotonin system. wikipedia.orgnih.gov It is a potent partial agonist at the 5-HT2A receptor, and activation of this receptor is considered critical for its psychedelic effects. nih.govyoutube.com However, LSD also binds to a wide array of other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors, as well as adrenergic and dopaminergic receptors. wikipedia.orgnih.gov

The interaction with 5-HT1A receptors is particularly noteworthy. Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release in projection areas like the frontal cortex and striatum. researchgate.netnih.gov This effect, however, does not seem to undergo tolerance with repeated administration. nih.gov

The complex interplay between different serotonin receptor subtypes contributes to the nuanced effects of LSD. For example, the subjective effects of LSD are dependent on 5-HT2A receptor activation. nih.gov Furthermore, the interaction between 5-HT1A and 5-HT2A receptors appears to be important for some of its behavioral effects. researchgate.net The ability of LSD to bind to multiple receptor types with varying affinities and efficacies results in a complex and dynamic modulation of the serotonergic system. jneurosci.org

Brain Region and Network Dynamics

Subcortical Nuclei Modulation (e.g., Dorsal Raphe, Ventral Tegmental Area, Locus Coeruleus)

LSD significantly modulates the activity of key subcortical nuclei that are crucial for regulating arousal, mood, and cognition.

Dorsal Raphe Nucleus (DRN): As the primary source of serotonin to the forebrain, the DRN is a key target for LSD. Low doses of LSD markedly suppress the firing of serotonin-containing neurons in the DRN. nih.gov This inhibitory effect is mediated by the direct action of LSD on 5-HT1A autoreceptors on the serotonin neurons themselves. nih.gov This suppression of raphe activity was initially hypothesized to be the primary mechanism for LSD's psychoactive effects, by disinhibiting postsynaptic neurons. nih.gov However, the lack of correlation between the time course of neuronal inhibition and behavioral effects suggests a more complex mechanism. nih.gov

Ventral Tegmental Area (VTA): The VTA is a central hub in the brain's reward system, containing a high concentration of dopamine neurons. nih.gov Higher doses of LSD have been shown to decrease the firing rate of VTA dopamine neurons in rats. nih.gov This effect is not dependent on serotonin levels but involves a combination of 5-HT1A, D2, and TAAR1 receptor activity. nih.gov The modulation of VTA activity is thought to contribute to the effects of LSD on mood and motivation.

Locus Coeruleus (LC): The LC is the principal site for synthesizing norepinephrine (B1679862) in the brain and plays a critical role in arousal and attention. While direct studies on LSD's effect on the LC are limited in the provided results, the ascending reticular activating system, which includes noradrenergic neurons in the LC, is known to be influenced by substances that affect monoamine neurotransmitter activity. wikipedia.org Given LSD's interaction with adrenergic receptors, it is plausible that it also modulates LC activity, contributing to its stimulant-like effects. wikipedia.org

Alterations in Functional and Effective Connectivity of Brain Networks

LSD induces profound changes in the communication patterns between different brain regions, altering both functional connectivity (the statistical correlation of activity between brain areas) and effective connectivity (the causal influence one brain region exerts over another).

Studies using functional magnetic resonance imaging (fMRI) have consistently shown that LSD decreases functional connectivity within well-established resting-state networks, such as the Default Mode Network (DMN). frontiersin.orgoup.com The DMN is involved in self-referential thought and introspection, and its disruption is correlated with the subjective experience of ego dissolution. frontiersin.orgnih.gov

Conversely, LSD increases functional connectivity between brain networks that are normally distinct. blossomanalysis.comnih.gov This leads to a state of increased global integration, where different brain systems communicate more freely with each other. nih.gov This enhanced global connectivity has also been linked to the experience of ego dissolution. nih.gov

Effective connectivity studies have provided further insights into the directional influences between brain regions under LSD. For example, LSD has been found to increase effective connectivity from the thalamus to the posterior cingulate cortex, an effect dependent on 5-HT2A receptor activation. pnas.org It also alters connectivity within cortico-striato-thalamo-cortical (CSTC) pathways, which are crucial for information filtering. pnas.org Furthermore, LSD can change the nature of connections, for instance, turning an inhibitory connection from the salience network (SN) to the DMN into an excitatory one. blossomanalysis.compsychedelicnetwork.org.uk These alterations in brain network dynamics are thought to underlie the profound changes in consciousness and perception induced by LSD. nih.govnih.gov

Data Tables

Table 1: Effects of D-Lysergic acid N,N-diethylamide on Neurotransmitter Systems

| Neurotransmitter System | Key Findings | Supporting Evidence |

| Glutamatergic | Enhanced cortical glutamate release. researchgate.netresearchgate.net | - Increased extracellular glutamate in the prefrontal cortex. researchgate.net - Stimulation of 5-HT2A receptors on pyramidal neurons. researchgate.net - Potentiation of AMPA receptor-mediated neurotransmission. nih.gov |

| Inhibition of NMDA receptor-mediated responses. nih.gov | - Blockade of NMDA-induced currents in prefrontal cortex slices. nih.gov | |

| Dopaminergic | Indirect modulation of dopamine release. release.org.ukresearchgate.net | - Increased extracellular dopamine in the frontal cortex and striatum. researchgate.net - Partial agonism at D2 receptors. nih.gov |

| Decreased firing of VTA dopamine neurons at high doses. nih.gov | - Inhibition of VTA neuronal activity via 5-HT1A, D2, and TAAR1 receptors. nih.gov | |

| Serotonergic | Potent partial agonism at 5-HT2A receptors. nih.govyoutube.com | - Critical for psychedelic effects. nih.gov |

| Agonism at multiple other serotonin receptor subtypes. wikipedia.orgnih.gov | - Binds to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, etc. wikipedia.orgnih.gov | |

| Suppression of dorsal raphe nucleus neuron firing. nih.gov | - Mediated by 5-HT1A autoreceptors. nih.gov |

Table 2: Alterations in Brain Network Connectivity Induced by this compound

| Connectivity Type | Network/Region | Observed Change | Associated Subjective Effect | Supporting Evidence |

| Functional Connectivity | Within Default Mode Network (DMN) | Decreased | Ego Dissolution | frontiersin.orgoup.com |

| Between different brain networks | Increased | Ego Dissolution | nih.govblossomanalysis.comnih.gov | |

| Global Connectivity | Increased | Ego Dissolution | nih.gov | |

| Effective Connectivity | Thalamus to Posterior Cingulate Cortex | Increased | - | pnas.org |

| Ventral Striatum to Thalamus | Decreased | - | pnas.org | |

| Salience Network (SN) to DMN | Inhibitory to Excitatory | Ego Dissolution | blossomanalysis.compsychedelicnetwork.org.uk |

Default Mode Network Oscillatory Power and Hierarchy Alterations

The Default Mode Network (DMN) is a large-scale brain network primarily active during periods of rest and introspection, involved in self-referential thought and memory recollection. nih.govpsychedelicstoday.com LSD has been shown to significantly modulate the DMN. Studies have consistently demonstrated that LSD decreases connectivity within the DMN, particularly between the medial prefrontal cortex and the posterior cingulate cortex. nih.govnih.gov This reduction in DMN connectivity is often correlated with the subjective experience of "ego-dissolution." psychedelicstoday.comberkeley.edu

Furthermore, LSD reduces the oscillatory power across various frequency bands (delta, theta, alpha, beta, and gamma) in DMN regions. nih.govnih.gov This broadband cortical desynchronization suggests a disorganization of the network's activity. nih.gov LSD also flattens the brain's functional hierarchy, with the DMN, typically at the apex of this hierarchy, showing reduced functional differentiation from other networks. wikipedia.orgbiorxiv.org This "flattening" indicates a less constrained and more intercommunicative style of brain function. biorxiv.orgbiorxiv.org

Table 1: Effects of LSD on the Default Mode Network (DMN)

| Finding | Description | Supporting Evidence |

|---|---|---|

| Decreased Connectivity | Reduced functional connectivity within the DMN, especially between the medial prefrontal cortex and posterior cingulate cortex. | nih.govnih.gov |

| Reduced Oscillatory Power | Dose-dependent reduction in power across delta, theta, alpha, beta, and gamma frequency bands in DMN regions. | nih.govnih.gov |

| Flattened Hierarchy | The DMN's position at the top of the brain's functional hierarchy is diminished, leading to a less hierarchical and more integrated brain state. | wikipedia.orgbiorxiv.orgbiorxiv.org |

| Correlation with Ego-Dissolution | The decrease in DMN connectivity is strongly correlated with subjective ratings of "ego-dissolution" or the loss of a sense of self. | psychedelicstoday.comberkeley.edu |

Functional Thalamocortical Connectivity Augmentation

The thalamus acts as a crucial relay center, gating the flow of sensory information to the cortex. pnas.org LSD significantly alters the communication between the thalamus and the cortex. Neuroimaging studies have revealed that LSD increases functional connectivity between the thalamus and various cortical regions, particularly primary sensory cortices like the sensorimotor, auditory, and visual cortices. nih.govfrontiersin.org This suggests a breakdown in the thalamus's normal filtering function, leading to an increased flow of information to the cortex. pnas.org

Specifically, LSD has been found to increase the effective connectivity from the thalamus to both unimodal and transmodal cortices. nih.gov This augmented thalamocortical coupling is particularly evident between the ventral complex, pulvinar, and non-specific thalamic nuclei and sensory and associative cortices. nih.gov These changes in thalamocortical interactions are thought to be a key mechanism behind the perceptual alterations induced by LSD. blossomanalysis.com

Primary Visual Cortex Connectivity Reconfigurations

LSD is well-known for its potent visual effects. Research indicates that these are not just subjective experiences but are correlated with significant changes in the primary visual cortex (V1). Under the influence of LSD, there is a marked increase in functional connectivity between V1 and the rest of the brain. youtube.com This increased communication between V1 and other brain regions, including higher-level associative areas, is positively correlated with subjective ratings of eyes-closed visual imagery. youtube.comcore.ac.uk

Interestingly, LSD appears to modulate activity within the visual cortex in a way that reflects its intrinsic retinotopic organization, meaning the brain behaves as if it were receiving spatially localized visual input even with the eyes closed. core.ac.uknih.govnih.gov This effect is accompanied by increased cerebral blood flow to visual areas and decreased occipital alpha power, a neural signature typically associated with visual processing. youtube.comcore.ac.uk

Cellular and Molecular Underpinnings

The profound effects of this compound on brain function are rooted in its actions at the cellular and molecular level. Research is increasingly pointing towards its ability to induce neural plasticity, the brain's capacity to reorganize itself by forming new neural connections.

Induction of Neural Plasticity and Synaptogenesis

Studies have demonstrated that LSD can promote structural and functional neural plasticity. berkeley.edunih.gov It has been shown to increase neuritogenesis (the growth of neurites from neurons), spinogenesis (the formation of dendritic spines), and synaptogenesis (the formation of synapses). nih.govmdpi.comucdavis.edu In cultured rat cortical neurons, LSD was found to be more potent than ketamine in promoting the growth of neurites. sciencedaily.com

This enhanced neural plasticity is believed to be a key mechanism underlying the potential long-term psychological effects of LSD. biorxiv.org Chronic administration of LSD in animal models has been shown to cause long-term changes in the expression of genes related to synaptic transmission and plasticity. mdpi.com These structural changes could allow for the "rewiring" of brain circuits that may be malfunctioning in certain psychiatric conditions. ucdavis.edu

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Levels

Brain-Derived Neurotrophic Factor (BDNF) is a protein that plays a crucial role in promoting the survival, growth, and differentiation of neurons and synapses, and is essential for neuroplasticity. iflscience.com Recent human studies have shown that even low doses of LSD can acutely increase the levels of BDNF in the blood plasma. nih.govacs.orgbeckleyfoundation.org

In one study, increases in BDNF levels were observed at 4 and 6 hours after administration of low doses of LSD compared to a placebo. nih.govacs.org This suggests that LSD can stimulate the production of this key neuroplasticity-related protein. frontiersin.org The upregulation of BDNF is considered a potential mechanism through which LSD may exert its lasting effects on brain function and behavior. berkeley.edunih.gov

Table 2: Effects of Low Doses of LSD on Plasma BDNF Levels

| Time Point | 5 μg LSD | 10 μg LSD | 20 μg LSD |

|---|---|---|---|

| 4 hours | Increased | No Significant Change | - |

| 6 hours | Increased | - | Increased |

Source: iflscience.comnih.govacs.orgbeckleyfoundation.orgacs.org

Promotion of Spinogenesis in Cortical Neuronal Cultures

Research has demonstrated that this compound promotes the growth of new dendritic spines on cortical neurons, a process known as spinogenesis. nih.govucdavis.edu Dendritic spines are crucial for synaptic plasticity, the biological process underlying learning and memory. Studies using rat cortical cultures have shown that psychedelics, including LSD, increase the complexity of dendritic branches and the density of spines. nih.govucdavis.edu This neuritogenesis and spinogenesis are observed both in vitro and in vivo. nih.gov These structural changes are significant as they are accompanied by an increase in the number and function of synapses. nih.gov The effects of LSD on neuronal structure are similar to those of ketamine, a compound also known to promote neural plasticity. ucdavis.edu Notably, even a brief exposure of 15 minutes to LSD can initiate sustained growth of cortical neurons. escholarship.orgacs.org This suggests that LSD can trigger a lasting neuronal growth response. acs.org

mTORC1 Signaling Pathway Activation in Excitatory Neurotransmission

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway is a critical regulator of protein synthesis and cell growth, and its activation is essential for synaptic plasticity. frontiersin.org this compound has been shown to activate the mTORC1 pathway, a process linked to its effects on excitatory neurotransmission. nih.govpnas.orgnih.gov This activation is mediated through the 5-HT2A and AMPA receptors. nih.govpnas.org Studies in mice have demonstrated that repeated administration of LSD promotes social behavior by potentiating 5-HT2A and AMPA receptor neurotransmission in the medial prefrontal cortex (mPFC), which in turn increases the phosphorylation of Akt and mTOR, key components of the mTORC1 pathway. nih.govpnas.orgnih.gov The integrity of mTORC1 in excitatory glutamatergic neurons is necessary for these effects. nih.govpnas.orgnih.gov Inhibition of mTOR with rapamycin blocks the neuritogenesis induced by psychedelics, confirming the pathway's crucial role. nih.gov Furthermore, LSD's activation of the mTOR pathway may inhibit autophagy, a cellular degradation process, which could extend the lifespan of synaptic proteins. nih.gov

Transcriptomic and Proteomic Signatures

This compound administration induces dynamic and long-lasting changes in gene expression in the brain. nih.govnih.gov These alterations are thought to underlie some of the persistent behavioral and therapeutic effects of the substance. blossomanalysis.com Studies in rats have identified a number of genes in the prefrontal cortex that are responsive to LSD, many of which are involved in synaptic plasticity. nih.govmaps.org The gene response to LSD is dynamic, with some genes showing rapid and transient changes in expression, while others exhibit more gradual alterations. nih.gov

Chronic administration of LSD can lead to persistent changes in the expression of hundreds of genes involved in neurotransmission, synaptic plasticity, and metabolism. nih.govblossomanalysis.com Research has identified specific genes that are upregulated by LSD, including those encoding for transcription factors like C/EBP-beta and genes involved in the MAP kinase pathway such as MKP-1. nih.gov Furthermore, proteomic analyses of human cerebral organoids exposed to LSD revealed alterations in proteins related to proteostasis, energy metabolism, and neuroplasticity. nih.govacs.orgebi.ac.uk Specifically, changes were observed in protein synthesis, folding, autophagy, and proteasomal degradation. nih.govacs.org

Table 1: Genes with Altered Expression Following this compound Administration

| Gene | Function | Reference |

| c-Fos | Immediate early gene, neuronal activity marker | blossomanalysis.com |

| nor1 | Synaptic plasticity | blossomanalysis.com |

| sgk | Synaptic plasticity | blossomanalysis.com |

| ania3 | Synaptic plasticity | blossomanalysis.com |

| c/ebp-b | Synaptic plasticity, transcription factor | blossomanalysis.comnih.gov |

| MKP-1 | MAP kinase pathway | nih.gov |

| ILAD-1 | Homology to arrestins | nih.gov |

The presynaptic active zone is a complex of proteins that regulates the docking and fusion of synaptic vesicles for neurotransmitter release. nih.gov this compound has been shown to modulate proteins involved in the synaptic vesicle cycle. nih.govacs.org Proteomic analysis of human cerebral organoids revealed an upregulation of proteins involved in the fusion of synaptic vesicles to the plasma membrane following LSD exposure. researchgate.net One of the most significantly upregulated proteins is Synaptotagmin-1 (SYT1), which acts as the primary calcium sensor for neurotransmitter release. nih.gov The upregulation of proteins involved in the release machinery suggests an increased potential for neurotransmitter release and enhanced synaptic transmission. researchgate.net Additionally, LSD appears to enhance synaptic vesicle fusion proteins while reducing components of clathrin-mediated endocytosis, which could also contribute to increased neurotransmitter release. nih.govacs.org

Modulation of Cellular Signal Transduction Pathways (e.g., Arachidonic Acid, Phosphoinositide Pathway)

This compound's effects are mediated through the modulation of various intracellular signaling pathways. A key pathway is the phosphoinositide signaling cascade, which is activated by the 5-HT2A receptor. nih.gov Stimulation of this receptor by LSD leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.org Interestingly, while LSD is as effective as serotonin in stimulating PLC-IP, it does not appear to cause an increase in intracellular calcium. researchgate.net

Furthermore, there is evidence that LSD influences the arachidonic acid cascade. The activation of 5-HT2A receptors can lead to the release of arachidonic acid, a polyunsaturated fatty acid, from cell membranes. Arachidonic acid and its metabolites can act as signaling molecules, influencing inflammation and neuronal function. In astrocytes, which are crucial for lipid metabolism in the brain, an imbalance in lipids can lead to the storage of excess lipids in lipid droplets. mdpi.com

Theoretical Frameworks and Conceptual Models in D Lysergic Acid N,n Diethylamide Research

D-Lysergic acid N,N-diethylamide as a Pharmacological Model of Psychosis

Historically, this compound was utilized in psychiatric research as a tool to induce a temporary state resembling psychosis in healthy individuals. nih.gov This "model psychosis" was considered valuable for understanding the neurobiological underpinnings of psychotic disorders like schizophrenia. The rationale behind this model is that the subjective experiences reported by individuals under the influence of LSD, such as altered thought processes, perceptual distortions, and changes in the sense of self, share similarities with symptoms of psychosis. mdpi.comnih.govresearchgate.net

The primary mechanism of action for this compound's psychoactive effects is its interaction with the serotonin (B10506) system in the brain. mdpi.comnih.govresearchgate.net It acts as a partial agonist at serotonin 5-HT2A receptors and as an agonist at 5-HT1A receptors. nih.govresearchgate.net These interactions are believed to be central to its hallucinogenic and psychosis-mimicking properties. mdpi.comnih.govresearchgate.net At higher doses, it also modulates the dopaminergic system, further contributing to its complex effects. mdpi.comnih.govresearchgate.net This dual action on both serotonin and dopamine (B1211576) pathways makes the this compound-induced state a relevant model for testing the efficacy of potential antipsychotic drugs, particularly those that target both of these neurotransmitter systems. mdpi.comnih.govresearchgate.net

Table 1: Key Receptor Interactions of this compound in the Brain

| Receptor | Action | Brain Region(s) | Associated Effects |

|---|---|---|---|

| 5-HT2A | Partial Agonist | Dorsal Raphe, Locus Coeruleus, Prefrontal Cortex | Hallucinations, altered cognition |

| 5-HT1A | Agonist | Dorsal Raphe | Modulation of serotonin release |

| Dopamine D2 | Agonist (at higher doses) | Ventral Tegmental Area | Psychotic-like symptoms |

| TAAR1 | Agonist (at higher doses) | Ventral Tegmental Area | Modulation of dopamine release |

Computational Models of Brain Function and Connectivity (e.g., Predictive Coding)

Recent advancements in neuroimaging and computational neuroscience have allowed for more sophisticated models of how this compound affects brain function. One prominent framework is the "entropic brain" hypothesis, which is closely related to predictive coding models. frontiersin.org Predictive coding posits that the brain constantly generates models of the world to predict sensory input. Sensory information that is not predicted by the brain's model generates a "prediction error," which is then used to update the model.

Research suggests that this compound disrupts the normal functioning of these predictive models by altering the balance between top-down predictions and bottom-up sensory information. nih.gov Specifically, it is thought to decrease the precision of top-down predictions, leading to a greater influence of sensory input on perception. This is consistent with the subjective experience of a more vivid and less filtered sensory world.

Computational models integrating neuroimaging data have shown that this compound alters global brain connectivity. nih.govupf.edu These models simulate the brain's dynamic activity and can incorporate information about the distribution of specific neurotransmitter receptors, such as the serotonin 5-HT2A receptor. nih.gov By modeling the effects of this compound as a modulation of neural gain proportional to the regional expression of the HTR2A gene (which encodes the 5-HT2A receptor), researchers can simulate the changes in brain connectivity observed in fMRI studies. nih.gov These models help to bridge the gap between the molecular-level effects of the compound and the systems-level changes in brain function that underlie the altered state of consciousness. nih.gov

Philosophical and Cognitive Models of Perception and Consciousness (e.g., Bergson-Gibson Model for Direct Perception)

The profound perceptual changes induced by this compound have also been explored through philosophical and cognitive models of perception. A notable example is the application of the Bergson-Gibson model for direct perception. researchgate.net This model challenges the traditional view that perception is an indirect process of constructing a mental representation of the world based on sensory data. Instead, it proposes that perception is the direct awareness of information present in the environment.

Within this framework, the effects of this compound are not seen as mere hallucinations or distortions of reality. researchgate.net Instead, it is hypothesized that the substance alters the temporal and spatial scales of perception, allowing for a different but still veridical (truthful) experience of the external world. researchgate.net This perspective suggests that the brain acts as a kind of "reducing valve" that normally filters out a vast amount of information to allow for efficient functioning in the everyday world. This compound is proposed to temporarily open this valve, leading to a richer and more direct perceptual experience.

Frameworks for Understanding Altered States of Consciousness

Several models have been proposed to categorize the dimensions of ASCs. One empirically derived model by Dittrich identified three primary dimensions: wikipedia.org

Oceanic Boundlessness: Characterized by feelings of unity with the environment, transcendence of time and space, and positive mood.

Dread of Ego Dissolution: Involving anxiety, fear of losing control, and a disintegration of the sense of self.

Visionary Restructuralization: Encompassing visual hallucinations, synesthesia, and altered meaning of percepts.

More recent research using natural language analysis of narrative reports from various ASC induction methods has identified recurring themes. epfl.chresearchgate.net For experiences induced by substances like this compound, these often include themes of physical sensations, visual alterations, time dilation, and dissolution of the self. epfl.ch These frameworks provide a structured way to compare the phenomenological landscape of different ASCs and to correlate subjective experiences with underlying neurobiological changes.

Academic Research Methodologies and Analytical Approaches

In Vitro Experimental Paradigms

In vitro studies are fundamental to elucidating the molecular mechanisms of D-lysergic acid N,N-diethylamide. These experiments, conducted outside of a living organism, allow for a controlled investigation of the compound's interaction with specific cellular components.

Radioligand binding assays are a crucial tool for determining the affinity of this compound for various neurotransmitter receptors. In these assays, a radioactively labeled form of the compound (D-[3H]LSD) is used to measure its binding to brain membranes. nih.gov Studies have shown that D-[3H]LSD binds with high affinity to rat brain membranes. nih.gov This binding is stereospecific, meaning the psychoactively inactive enantiomer, L-LSD, is significantly weaker at displacing the bound D-[3H]LSD. nih.gov

The primary target for this compound is the serotonin (B10506) receptor system. nih.gov It exhibits high affinity for multiple serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor, where it acts as a partial agonist. mdpi.com Research has also demonstrated its affinity for other receptors, including dopamine (B1211576) D1 and D2 receptors, where it acts as a partial agonist, and the D4 receptor, where it functions as a full agonist. mdpi.com The compound's interaction with these various receptors contributes to its complex pharmacological profile. nih.gov

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT1A | - | Agonist/Partial Agonist mdpi.com |

| 5-HT2A | - | Partial Agonist mdpi.com |

| Dopamine D1 | - | Partial Agonist mdpi.com |

| Dopamine D2 | 2 mdpi.com | Partial Agonist mdpi.com |

| Dopamine D4 | - | Full Agonist mdpi.com |

Beyond simple binding, researchers investigate the functional consequences of this compound's interaction with receptors. The activation of the 5-HT2A receptor initiates signaling through two primary pathways: the Gq-protein pathway and the β-arrestin pathway. nih.gov It is understood that this compound activates both of these signaling cascades. nih.govwikipedia.org

Studies using knockout mice have been instrumental in dissecting the roles of these pathways. Research has shown that the behavioral effects of this compound appear to be dependent on β-arrestin 2, but not β-arrestin 1. nih.govbiorxiv.org In mice lacking β-arrestin 2, many of the typical behavioral responses to the compound are absent. nih.gov This highlights the critical role of β-arrestin-mediated signaling in the in vivo effects of this compound.

The activation of receptors by this compound triggers a cascade of intracellular signaling events. Research has shown that the compound can modulate the mTOR pathway, which is involved in cell growth, proliferation, and survival. researchgate.net Specifically, repeated administration of this compound has been found to increase the phosphorylation of Akt and mTOR in the prefrontal cortex of mice, indicating activation of this signaling pathway. researchgate.net

Furthermore, studies have revealed that this compound can induce a reorganization of gene co-expression networks in the prefrontal cortex of rats, leading to an increase in signaling entropy. nih.gov This suggests that the compound promotes a more complex and plastic cellular state. The compound also impacts pathways related to the actin cytoskeleton and the synaptic vesicle cycle, which are crucial for neuroplasticity. acs.org

A significant advancement in in vitro research is the use of human induced pluripotent stem cell (iPSC)-derived brain organoids. nih.govresearchgate.net These three-dimensional cultures mimic the cellular diversity and organization of the developing human brain, offering a more translationally relevant model than traditional cell lines. nih.govnih.gov

Studies using human cerebral organoids have shown that this compound modulates proteins involved in cellular proteostasis, energy metabolism, and neuroplasticity. acs.orgebi.ac.uk For instance, exposure to the compound led to changes in protein synthesis, folding, and degradation pathways. acs.org Furthermore, research has demonstrated that this compound can induce neurite outgrowth in human brain cells, a key aspect of structural plasticity. acs.org These findings from brain organoid models provide valuable insights into the compound's effects on human neural tissue. ebi.ac.uk

Preclinical In Vivo Models

Preclinical in vivo models, primarily using rodents, are essential for understanding the behavioral and physiological effects of this compound in a whole-organism context.

Rodent behavioral paradigms are widely used to assess the effects of this compound on complex behaviors. One area of investigation is social behavior. Studies in mice have shown that repeated administration of the compound can promote social interaction. researchgate.net This prosocial effect is linked to the potentiation of excitatory neurotransmission in the medial prefrontal cortex. researchgate.net

Other behavioral tests are used to model aspects of the compound's subjective effects in humans. For example, the head-twitch response in rodents is considered a surrogate for the hallucinogenic effects of substances that act on the 5-HT2A receptor. nih.gov Research has demonstrated that this compound robustly stimulates head twitches in wild-type mice. nih.govbiorxiv.org

| Behavioral Paradigm | Observed Effect of this compound | Associated Mechanism |

|---|---|---|

| Social Interaction | Increased social interaction (after repeated administration) researchgate.net | Potentiation of mPFC excitatory transmission via 5-HT2A/AMPA receptors and mTOR signaling researchgate.net |

| Head-Twitch Response | Robustly stimulated in wild-type mice nih.govbiorxiv.org | Requires β-arrestin 2 nih.gov |

| Prepulse Inhibition (PPI) | Disrupted in wild-type mice nih.gov | Requires β-arrestin 2 nih.gov |

Electrophysiological Recording Techniques

In vivo electrophysiology in animal models has been instrumental in dissecting the neuronal activity changes induced by LSD. Studies in mice have demonstrated that LSD modulates the firing and burst-firing activity of neurons in the reticular thalamus and disinhibits mediodorsal thalamus relay neurons, effects that are at least partially mediated by dopamine D2 receptors. nih.gov These findings suggest that LSD's impact on thalamocortical gating could underlie its consciousness-altering effects. nih.gov Specifically, research has shown that LSD can both decrease and increase the spontaneous and evoked activity of neurons in the locus coeruleus of rats, an effect blocked by 5-HT2 receptor antagonists. nih.gov Furthermore, dose-response studies have revealed that LSD decreases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) through a mechanism involving the activation of 5-HT1A, D2, and TAAR1 receptors. nih.gov Repeated administration of LSD has been found to increase the burst activity of pyramidal neurons in the prefrontal cortex (PFC). nih.gov

Optogenetic and Chemogenetic Interventions

Optogenetics and chemogenetics are powerful tools that allow for the precise control of specific neuronal populations, offering a deeper understanding of the neural circuits affected by LSD. scispace.comfrontiersin.orgresearchgate.net These techniques use light-sensitive proteins (optogenetics) or engineered receptors activated by specific designer drugs (chemogenetics, e.g., DREADDs) to either excite or inhibit targeted neurons. scispace.comresearchgate.netacs.org While optogenetics provides high temporal precision, chemogenetics allows for more sustained modulation of neuronal activity. scispace.com For instance, chemogenetic activation of noradrenergic neurons in the locus coeruleus has been shown to accelerate emergence from anesthesia in mice, demonstrating the potential of these techniques to probe arousal circuits relevant to psychedelic effects. scispace.com In the context of psychedelic research, optogenetic silencing of medial prefrontal cortex neurons was found to decrease the prosocial effects of LSD in mice. nih.gov These approaches are crucial for dissecting the causal role of specific neural pathways in the behavioral and therapeutic effects of compounds like LSD. frontiersin.orgnih.gov The development of DREADDs has transformed neuroscience research by enabling the remote control of cell signaling, and recent structural studies of DREADDs are paving the way for the creation of next-generation tools with enhanced precision. uci.eduunchealthcare.orgimedpubscholars.comresearchgate.netnih.gov

Genetically Modified Animal Models (e.g., Conditional Knockout Mice)

Genetically modified animal models are indispensable for investigating the role of specific genes and receptors in the actions of LSD. nih.gov For example, a suite of engineered mouse models, including those with humanized 5-hydroxytryptamine 2A (HTR2A) receptors and various Cre-driver lines, has been developed to dissect the role of HTR2A-expressing neurons in the effects of psychedelics. blossomanalysis.comnih.gov Electrophysiology studies in these mice have demonstrated an HTR2A-mediated increase in the firing of genetically identified pyramidal neurons. blossomanalysis.com Serotonin transporter (SERT) knockout mice have also been used to study the role of SERT in the effects of LSD. nih.gov These mice showed a marked decrease in the ability of LSD to establish stimulus control, highlighting the importance of SERT in mediating some of the drug's behavioral effects. nih.gov Furthermore, studies using β-arrestin 2 knockout mice have revealed that LSD-stimulated behaviors, such as head twitches, are dependent on β-arrestin 2 but not β-arrestin 1, and are blocked by a 5-HT2A receptor antagonist. nih.gov Conditional knockout mice, where a specific gene is deleted in a particular cell type or at a specific time, offer even greater precision in dissecting the molecular mechanisms of LSD. biorxiv.orgmdpi.com

Ex Vivo and In Vitro Analysis of Brain Tissue from Animal Models

Ex vivo and in vitro preparations of brain tissue from animal models provide a bridge between in vivo studies and cellular-level analysis, allowing for detailed investigation while preserving some of the tissue's structural and functional integrity. nih.govnih.gov Organotypic brain cultures, such as hippocampal slice cultures, retain the tissue architecture and are used to study the effects of pharmacological manipulations on neuronal and glial cells. nih.gov Radioautography of brain sections incubated with radiolabeled LSD has been used to visualize the distribution of binding sites in different brain regions, revealing high concentrations in the cortex and hippocampus. mssm.edu More recent studies have utilized human cerebral organoids, a 3D in vitro model, to investigate the molecular effects of LSD. biorxiv.orgnih.govnih.govbiorxiv.orgbiorxiv.orgacs.org Proteomic analysis of these organoids has shown that LSD modulates proteins involved in cellular proteostasis, energy metabolism, and neuroplasticity. biorxiv.orgnih.govnih.govbiorxiv.orgbiorxiv.org Specifically, LSD exposure led to changes in protein synthesis, folding, autophagy, and proteasomal degradation, as well as glycolysis and oxidative phosphorylation. nih.govnih.govbiorxiv.org Complementary experiments have demonstrated that LSD can induce neurite outgrowth in human brain cells in vitro, supporting its impact on neuroplasticity. biorxiv.orgnih.govbiorxiv.orgacs.orgucdavis.edu

Neuroimaging Techniques in Translational Research

Neuroimaging techniques, particularly in human studies, are vital for translating preclinical findings to the clinical setting and understanding the whole-brain effects of LSD.

Functional Magnetic Resonance Imaging (fMRI)

Functional MRI (fMRI) measures brain activity by detecting changes in blood flow. auntminnie.com Studies using fMRI have revealed that LSD disrupts normal patterns of brain network activation and connectivity. auntminnie.comauntminnie.com It has been shown to induce a more chaotic brain state, similar to the onset of psychosis, and increase blood flow to the visual cortex, which may explain visual hallucinations. auntminnie.com Research has also demonstrated that LSD can modulate pain perception by altering the activity and connectivity of brain regions involved in pain processing, such as the anterior cingulate cortex and thalamus. numinousways.com

Resting-State Functional Connectivity Analysis

Resting-state fMRI (rs-fMRI) is used to investigate how different brain regions are functionally connected when a person is not engaged in a specific task. Analysis of rs-fMRI data has shown that LSD significantly alters brain connectivity. A consistent finding is a general decrease in connectivity within established resting-state networks and an increase in connectivity between them, leading to a more integrated and less segregated brain state. radiologybusiness.compioneeringminds.comfrontiersin.org

LSD has been found to alter connectivity within cortico-striato-thalamo-cortical (CSTC) pathways. radiologybusiness.compnas.org Specifically, it increases effective connectivity from the thalamus to the posterior cingulate cortex (PCC), an effect dependent on serotonin 2A (5-HT2A) receptor activation, and decreases effective connectivity from the ventral striatum to the thalamus, independent of 5-HT2A receptor stimulation. radiologybusiness.compnas.org The compound also increases global connectivity in regions like the frontoparietal cortex, which is associated with self-consciousness, and these changes correlate with subjective reports of ego dissolution. auntminnie.com Other studies have reported that LSD increases amygdala connectivity with the right angular gyrus and right middle frontal gyrus, and that these changes are correlated with mood effects. nih.gov The alterations in brain connectivity induced by LSD are thought to be closely linked to the subjective experiences it produces. nih.govblossomanalysis.com

| Research Area | Key Findings | Supporting Methodologies |

| Neuronal Firing | LSD modulates firing rates in the thalamus, locus coeruleus, and VTA. nih.govnih.gov | In vivo electrophysiology |

| Neural Circuits | The prosocial effects of LSD are linked to the medial prefrontal cortex. nih.gov | Optogenetics, Chemogenetics |

| Receptor Mechanisms | HTR2A and SERT are crucial for LSD's behavioral effects. blossomanalysis.comnih.govnih.gov | Genetically modified animal models |

| Neuroplasticity | LSD promotes neurite outgrowth and modulates proteins related to plasticity. biorxiv.orgnih.govucdavis.edu | Ex vivo/in vitro brain tissue analysis |

| Brain Connectivity | LSD alters connectivity within and between brain networks, particularly the CSTC pathways. radiologybusiness.comfrontiersin.orgpnas.org | fMRI, Resting-state functional connectivity |

Effective Connectivity Modeling (e.g., Regression Dynamic Causal Modeling)

To understand how this compound impacts brain function, researchers utilize advanced neuroimaging analysis techniques like effective connectivity modeling. Unlike functional connectivity, which merely identifies correlations in brain activity between different regions, effective connectivity aims to determine the causal influence that one brain area has over another. uzh.ch

One prominent method is Regression Dynamic Causal Modeling (rDCM). nih.govethz.ch This technique is applied to resting-state functional magnetic resonance imaging (fMRI) data to map out the directed interactions across large-scale brain networks. nih.gov Studies using rDCM have revealed that LSD significantly alters the brain's normal patterns of connectivity. For instance, research has shown that under the influence of LSD, there is a notable increase in interregional connectivity and a decrease in self-inhibition across many brain areas. nih.govbiorxiv.org However, in the occipital and subcortical regions, the opposite effect is observed, with weakened interregional connectivity and increased self-inhibition. nih.govucl.ac.uk

These findings suggest that LSD perturbs the brain's excitation/inhibition balance. nih.gov Specifically, inhibitory connectivity from the salience network to the default mode network can become excitatory, while inhibitory connections from the default mode network to the dorsal attention network are weakened. uzh.chnih.gov This altered connectivity, particularly the increased communication between the thalamus and other cortical areas, is thought to be a key neural correlate of the profound changes in consciousness and perception induced by the compound. ucl.ac.uk The ability of machine learning models to accurately classify the LSD state from placebo based on these effective connectivity patterns highlights the potential of this methodology as a biomarker for psychedelic effects. nih.govbiorxiv.orgucl.ac.uk

Positron Emission Tomography (PET) for Serotonin Receptor Distribution Mapping

Positron Emission Tomography (PET) is an indispensable tool for mapping the distribution of specific neuroreceptors in the living brain. nih.govnih.gov In the context of this compound research, PET has been crucial for understanding its interaction with the serotonin system. researchgate.netajnr.org The primary target of LSD is the serotonin 2A (5-HT2A) receptor, and PET imaging allows for the visualization and quantification of these receptors. researchgate.netsci-hub.ru

By using radiolabeled molecules (tracers) that bind to 5-HT2A receptors, PET scans can reveal the density of these receptors in various brain regions. nih.govnih.gov Studies have shown that while LSD affects multiple serotonin receptors, its primary psychedelic effects are mediated through its agonist activity at the 5-HT2A receptor. nih.govnih.gov Combining PET with fMRI in simultaneous scans provides a powerful multimodal approach to link receptor-level activity with changes in brain network dynamics. ajnr.orgelifesciences.org

Advanced Computational Neuroscience Approaches for Data Analysis

The complex datasets generated from neuroimaging studies of this compound necessitate advanced computational approaches for a comprehensive analysis. nih.gov These methods allow researchers to move beyond simple descriptions of brain activity to model the underlying dynamics.

Machine learning algorithms, for example, have been successfully used to distinguish the LSD-induced state from placebo with high accuracy based on functional and effective connectivity data. nih.govbiorxiv.orgucl.ac.uk This demonstrates that the psychedelic state has a unique and identifiable neural signature.

Furthermore, computational models are being developed to simulate the effects of LSD on brain dynamics. These models suggest that the substance shifts brain activity away from its usual equilibrium, increasing its flexibility and responsiveness. nih.gov This "entropic" effect on brain dynamics is a key area of investigation in understanding the therapeutic potential of psychedelics.

Analytical Chemistry Methodologies for this compound and Analogues

The accurate detection and quantification of this compound and its analogues in various samples are critical for forensic and research purposes. A range of sophisticated analytical chemistry techniques are employed to achieve this.

Electrochemical Detection and Quantification Methods (e.g., Adsorptive Stripping Voltammetry, Square Wave Voltammetry)

Electrochemical methods offer a sensitive and often portable means of detecting LSD. researchgate.net These techniques measure the current generated by the oxidation or reduction of the target molecule at an electrode surface.

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive technique that involves pre-concentrating the analyte onto the electrode surface before the measurement step. nih.govsemanticscholar.orgresearchgate.net This method has been successfully used for the determination of LSD, achieving very low limits of detection. researchgate.netnih.gov

Square Wave Voltammetry (SWV) is another powerful electrochemical technique known for its speed and sensitivity. pineresearch.com In SWV, a series of potential pulses is applied to the electrode, which enhances the signal from the analyte while minimizing background noise. pineresearch.comnih.gov This method has been effectively used for the analysis of LSD in seized samples, often with specialized electrodes like boron-doped diamond or carbon nanotube screen-printed electrodes to improve performance. researchgate.netrsc.orgresearchgate.net

| Analytical Technique | Principle | Application for this compound | Key Findings/Advantages |

| Regression Dynamic Causal Modeling (rDCM) | Infers the directed causal influence between brain regions using fMRI data. | To model the changes in whole-brain effective connectivity induced by LSD. | Reveals that LSD perturbs the excitation/inhibition balance, altering connectivity patterns between key brain networks. uzh.chnih.govucl.ac.uknih.gov |

| Positron Emission Tomography (PET) | Uses radiotracers to visualize and quantify molecular targets in the living brain. | To map the distribution and binding of LSD to serotonin receptors, particularly the 5-HT2A subtype. nih.govnih.govresearchgate.netajnr.org | Confirms the high affinity of LSD for 5-HT2A receptors and allows for the correlation of receptor activity with functional brain changes. sci-hub.runih.gov |

| Adsorptive Stripping Voltammetry (AdSV) | An electrochemical technique that pre-concentrates the analyte on an electrode surface before measurement. | For the highly sensitive detection and quantification of trace amounts of LSD. nih.govsemanticscholar.org | Achieves very low detection limits, making it suitable for analyzing biological samples. researchgate.netnih.gov |

| Square Wave Voltammetry (SWV) | A fast and sensitive electrochemical method that uses a pulsed potential waveform. | For the rapid and accurate quantification of LSD in various samples, including forensic evidence. pineresearch.comnih.gov | Offers high sensitivity and can be paired with modified electrodes for enhanced performance and selectivity. researchgate.netrsc.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by gas chromatography and identifies them based on their mass-to-charge ratio. | For the definitive identification and quantification of LSD and its analogues in forensic and research samples. nih.govmdpi.comnih.gov | Provides a unique "fingerprint" for each compound, allowing for the differentiation of isomers and ensuring reliable identification. nih.govmdpi.comresearchgate.net |

Chromatographic and Spectrometric Characterization (e.g., Gas Chromatography-Mass Spectrometry)

For unambiguous identification, hyphenated techniques that combine separation and detection are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic drug analysis. mdpi.com This method separates volatile compounds in a gas stream and then ionizes them, breaking them into characteristic fragments. The resulting mass spectrum is a unique chemical fingerprint that allows for definitive identification. nih.govnih.gov GC-MS is highly effective for identifying LSD and distinguishing it from its numerous analogues and isomers, which is crucial for legal and toxicological investigations. nih.govmdpi.comresearchgate.net The choice of solvent for sample preparation is critical, as some, like methanol, can cause degradation of certain LSD analogues. nih.govresearchgate.net

Synthetic Chemistry Approaches

The synthesis of this compound is a complex chemical process. It is typically a semi-synthesis, starting from lysergic acid, which is a natural product derived from ergotamine. nih.gov Ergotamine is an alkaloid produced by the Claviceps purpurea fungus.

The general process involves the coupling of D-lysergic acid with diethylamine. dtic.milnih.gov A key challenge in this synthesis is maintaining the correct stereochemistry, as isomerization can lead to inactive compounds. nih.gov

Recent advances in synthetic organic chemistry have explored novel strategies to construct the complex tetracyclic ergoline (B1233604) core of LSD. nih.govacs.org These new methods, such as those involving intramolecular Heck reactions, aim to provide more efficient routes to LSD and its analogues. total-synthesis.com The ability to synthesize a variety of analogues is important for structure-activity relationship studies, which can help in the development of new therapeutic agents with improved properties. nih.govtotal-synthesis.com

Total Synthesis of Lysergic Acid Precursors

The total synthesis of lysergic acid, the key precursor to this compound (LSD), has been a significant challenge for organic chemists for decades. publish.csiro.au The complex tetracyclic ergoline ring system has inspired the development of numerous synthetic strategies. nih.gov A renewed interest in the therapeutic potential of psychedelics has recently spurred efforts to develop more practical and scalable methods for accessing this intricate alkaloid scaffold. publish.csiro.aupublish.csiro.au

The first total synthesis of (±)-lysergic acid was accomplished in 1954 by Kornfeld and his team at Eli Lilly, with R. B. Woodward serving as a consultant. publish.csiro.au This landmark achievement was followed by several other notable syntheses, each employing unique strategies to construct the four-ring ergoline core. These approaches can be broadly categorized by the key bond formations used to assemble the ring system.

A variety of key reactions have been employed to form the crucial C-C bond between C10 and C11, including the Friedel-Crafts reaction, Suzuki-Miyaura coupling, and the Heck reaction. researchgate.net More recent strategies have focused on developing concise and versatile routes that allow for the synthesis of not only lysergic acid but also novel analogues with potential therapeutic applications. chemrxiv.orgnsf.gov

One such modern approach, reported by the Smith group in 2023, describes a concise six-step synthesis of (±)-lysergic acid from simple, commercially available aromatic precursors. publish.csiro.auchemrxiv.org This strategy relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. chemrxiv.orgnsf.gov A key step in this synthesis is an intramolecular Mizoroki–Heck reaction to form the final ring. publish.csiro.auresearchgate.net

Another contemporary strategy focuses on bridging the B- and D-rings of the ergoline system in the final steps. nih.govacs.orgnih.gov This approach involves first coupling the A- and D-rings, followed by the formation of the C-ring through methods like intramolecular α-arylation, borrowing hydrogen alkylation, or rhodium-catalyzed C-H insertion. nih.govacs.orgnih.gov These newer methods are designed to be more efficient and to allow for the introduction of substituents at previously inaccessible positions on the ergoline scaffold. nih.govacs.orgnih.gov

The table below summarizes some of the key total syntheses of lysergic acid, highlighting the different strategies employed.

| Synthesis | Year | Key Strategy/Reaction | Starting Materials | Overall Yield | Reference |

| Kornfeld | 1954 | Intramolecular Friedel–Crafts acylation | 3-Indolepropionic acid | Not specified | publish.csiro.au |

| Szántay | Not specified | Intramolecular aldol (B89426) condensation | 3-Indolepropionic acid | Not specified | publish.csiro.au |

| Hendrickson | 2004 | Suzuki coupling, cyclization of an aldehyde | Indole-4-boronic acid, 3-chloro-pyridine-2,5-dicarboxylic acid diethyl ester | 10.6% (8 steps) | researchgate.netnih.gov |

| Fujii and Ohno | 2008 | Ring-closing metathesis, Myers allene (B1206475) formation | Chiral 2-alkynyl-3-indolyloxirane or an ynone | Not specified | publish.csiro.au |

| Jia | 2011 | Stereocontrolled synthesis | Not specified | 12.7% (12 steps) | publish.csiro.au |

| Fukuyama | 2013 | Intramolecular Mizoroki–Heck cross-coupling, D-ring cyclization via RCM | Chiral oxazolidinone auxiliary | 12% (19 steps) | publish.csiro.auresearchgate.net |

| Smith | 2023 | Reductive dearomatization, intramolecular Heck reaction | Halogenated aromatic precursors | 12% (6 steps) | publish.csiro.auchemrxiv.orgnsf.gov |

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of this compound (LSD) are driven by the desire to understand the structure-activity relationships (SAR) that govern its potent psychoactivity and to explore the therapeutic potential of related compounds. chemrxiv.orgescholarship.org By systematically modifying the ergoline scaffold, researchers aim to modulate pharmacological properties, potentially separating therapeutic effects from hallucinogenic activity. nih.govescholarship.org

Recent advances in understanding the interaction of LSD with serotonin receptors, particularly the 5-HT₂A receptor, have provided a structural basis for the rational design of new analogues. researchgate.net X-ray crystal structures of LSD bound to these receptors have revealed key interactions that contribute to its high potency and long duration of action, offering a roadmap for targeted modifications. researchgate.net

One area of focus has been the synthesis of analogues with substitutions on the benzenoid A-ring of the ergoline structure, a region that has been historically difficult to modify. youtube.com The development of versatile total synthesis routes has enabled the creation of novel compounds, such as 12-chlorolysergic acid, to probe the effects of substitution at this position. chemrxiv.orgnsf.govyoutube.com

Another strategy involves the modification of the amide substituent at the C8 position. The synthesis of a series of d-lysergic acid amides with different alkyl groups has shown that the size and stereochemistry of this substituent significantly impact the compound's affinity for serotonin receptors and its psychoactive effects. nih.gov For instance, (R)-lysergamides were found to be consistently more potent than their (S)-amide counterparts. nih.gov

Furthermore, 1-acyl-substituted derivatives of LSD, such as 1-acetyl-LSD (ALD-52), 1-propanoyl-LSD (1P-LSD), and 1-butanoyl-LSD (1B-LSD), have been synthesized and studied. nih.gov These compounds are often considered to be prodrugs of LSD, as they are rapidly deacylated in the body to release the parent compound. nih.gov While 1-acyl substitution generally reduces the affinity for serotonin receptors in vitro, these compounds still induce psychoactive effects, presumably through their conversion to LSD. nih.gov

The exploration of the ergoline scaffold has also led to the discovery of isotryptamine isosteres, a new class of synthetic ergolines. escholarship.org These compounds represent a departure from the naturally occurring ergoline structure and have shown promise for improved synthetic accessibility and potentially more favorable therapeutic profiles. escholarship.org Function-oriented synthesis approaches have also been employed, where the complex LSD scaffold is broken down into smaller, more synthetically accessible subunits to evaluate their interaction with serotonin receptors. escholarship.org

The table below presents a selection of synthesized analogues of this compound and their key structural modifications.

| Analogue Name | Structural Modification | Purpose of Synthesis | Reference |

| 1-Acetyl-LSD (ALD-52) | Acetyl group on the indole (B1671886) nitrogen | Study of 1-acyl-substituted prodrugs | nih.gov |

| 1-Propanoyl-LSD (1P-LSD) | Propanoyl group on the indole nitrogen | Study of 1-acyl-substituted prodrugs | nih.gov |

| 1-Butanoyl-LSD (1B-LSD) | Butanoyl group on the indole nitrogen | Study of 1-acyl-substituted prodrugs | nih.gov |

| 12-Chlorolysergic acid | Chlorine atom at the C12 position of the A-ring | To probe the effect of substitution on the benzenoid ring | chemrxiv.orgnsf.govyoutube.com |

| (R)- and (S)-2-Pentylamides of d-lysergic acid | Replacement of the diethylamide with (R)- and (S)-2-pentylamide | To study the effect of amide substituent stereochemistry and size | nih.gov |